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  • Product: 6-methoxy-1-methylquinolin-4(1H)-one
  • CAS: 1210898-48-8

Core Science & Biosynthesis

Foundational

6-methoxy-1-methylquinolin-4(1H)-one physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 6-methoxy-1-methylquinolin-4(1H)-one Introduction 6-methoxy-1-methylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolinone fami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-methoxy-1-methylquinolin-4(1H)-one

Introduction

6-methoxy-1-methylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial and anticancer properties[1]. The specific substitutions of a methoxy group at the 6-position and a methyl group at the 1-position significantly influence the molecule's electronic distribution, lipophilicity, and steric profile. These modifications, in turn, dictate its physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive examination of the core physicochemical properties of 6-methoxy-1-methylquinolin-4(1H)-one. As a Senior Application Scientist, the focus extends beyond a mere recitation of data to an in-depth analysis of the experimental methodologies used for their determination. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for generating reliable and reproducible data, which is paramount for researchers in drug discovery and development.

Molecular Structure and Identity

A precise understanding of the molecular structure is the foundation for all physicochemical analysis.

PropertyValueSource
IUPAC Name 6-methoxy-1-methylquinolin-4(1H)-oneN/A
Molecular Formula C₁₁H₁₁NO₂[2]
Molecular Weight 189.21 g/mol [2]
Canonical SMILES CN1C=C(C(=O)C2=CC(=C(C=C21))OC)N/A
InChI Key Not readily availableN/A
CAS Number Not readily available for this specific isomer. The related isomer 6-Methoxy-1-methyl-2(1H)-quinolinone has CAS RN 5392-11-0.[2]

Melting Point: A Criterion for Purity and Identity

The melting point is a fundamental thermal property that provides a rapid assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities depress and broaden this range.

Experimental Data

Specific experimental data for 6-methoxy-1-methylquinolin-4(1H)-one is not widely published. However, data for structurally related compounds provide a useful reference.

CompoundMelting Point (°C)
6-methoxyquinolin-4(1H)-one 251-252
6-methoxy-1-methyl-2(1H)-quinolinone (Isomer) 80
6-Chloro-3-mesityl-7-methoxy-2-methylquinolin-4(1H)-one 350–352
Experimental Protocol: Capillary Melting Point Determination

This method remains a cornerstone of physical characterization due to its simplicity and accuracy[3]. The choice of a slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading[4].

Methodology:

  • Sample Preparation: Ensure the compound is thoroughly dried and finely powdered to facilitate uniform packing and heat transfer. If the solid is granular, it should be gently pulverized using a mortar and pestle[4].

  • Capillary Loading: Jab the open end of a capillary tube into a small pile of the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long glass tube onto the benchtop. The packed sample height should be 2-3 mm to avoid an artificially broad melting range[4].

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range[4].

    • For an accurate measurement, allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point[4].

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the T₁-T₂ range[5].

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry & Pulverize Sample B Load Capillary Tube (2-3 mm) A->B Pack tightly C Insert into Apparatus B->C D Heat Rapidly (to ~20°C below MP) C->D E Heat Slowly (1-2°C/min) D->E F Record T1 (First Drop) E->F G Record T2 (Fully Liquid) F->G H Final Melting Point G->H Report as T1-T2 Range

Workflow for Melting Point Determination.

Solubility: A Key Parameter in Drug Development

Aqueous solubility is a critical physicochemical property that profoundly impacts a drug's absorption and bioavailability[6]. The "shake-flask" method is the benchmark for determining thermodynamic equilibrium solubility, representing the saturation point of a solution in equilibrium with the solid drug[6].

Experimental Data
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved solute[6]. The inclusion of a filtration step is crucial to separate the saturated solution from any remaining solid particles before analysis, preventing overestimation of the solubility.

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., a glass vial)[6]. The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[6].

  • Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical for accuracy.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC)[8][9].

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant T (24-48h) A->B C Filter Supernatant (0.22 µm) B->C D Dilute Filtrate C->D E Quantify (UV-Vis/HPLC) D->E F Equilibrium Solubility E->F Calculate Concentration

Shake-Flask Method for Solubility Determination.

pKa: The Determinant of Ionization State

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. It dictates the extent of ionization at a given pH, which critically influences properties like solubility, permeability, and receptor binding[10]. Potentiometric titration is a highly precise and widely used method for pKa determination[11][12].

Theoretical Context

6-methoxy-1-methylquinolin-4(1H)-one possesses a quinolone nitrogen that can be protonated. Determining the pKa of its conjugate acid is essential. The pKa is the pH at which the protonated (ionized) and neutral (unionized) forms are present in equal concentrations[13].

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is added incrementally[10][13]. The pKa is determined from the midpoint of the buffer region in the resulting titration curve[13].

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[13].

  • Sample Preparation:

    • Prepare a solution of the compound at a known concentration (typically 1-10 mM)[13]. A co-solvent may be used for sparingly soluble compounds, but the pKa will be specific to that solvent system[11].

    • Maintain a constant ionic strength throughout the experiment by using a background electrolyte like 0.15 M KCl[13].

    • Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base[13].

  • Titration:

    • Place the solution in a jacketed beaker to maintain a constant temperature and stir continuously with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery tip into the solution.

    • Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). This is often determined more accurately by plotting the first or second derivative of the titration curve[14].

    • The pKa is equal to the pH at the half-equivalence point[13].

Spectroscopic Properties

Spectroscopic analysis provides invaluable information on the structural and electronic properties of a molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule[15]. It is particularly useful for quantitative analysis via the Beer-Lambert law and for characterizing conjugated systems like the quinolinone ring[16][17].

Expected Spectral Features: The conjugated aromatic system of 6-methoxy-1-methylquinolin-4(1H)-one is expected to produce strong π → π* absorption bands in the UV region[15]. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the compound in a given solvent.

Experimental Protocol: Quantitative UV-Vis Analysis

  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

  • Stock Solution: Prepare a stock solution of the compound with a precisely known concentration.

  • Serial Dilutions: Create a series of standard solutions of decreasing concentration from the stock solution.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (zeroing the instrument) across the desired wavelength range[18].

  • Spectrum Acquisition: Record the absorbance spectrum for each standard solution. Identify the λ_max.

  • Calibration Curve: Plot a graph of absorbance at λ_max versus concentration for the standard solutions. According to the Beer-Lambert law (A = εbc), this plot should be linear.

  • Unknown Sample Analysis: Measure the absorbance of a sample with an unknown concentration and use the calibration curve to determine its concentration[17].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

Expected Spectral Features:

  • ¹H NMR: Signals are expected for the N-methyl group, the methoxy group, and the aromatic protons on the quinolinone ring. The chemical shifts, integration values, and coupling patterns will be unique to the structure. Based on a related compound, the methoxy protons would appear around 3.8 ppm[19].

  • ¹³C NMR: A distinct signal will appear for each unique carbon atom in the molecule, providing a carbon "fingerprint."

Experimental Protocol: Sample Preparation for Small Molecule NMR The quality of the NMR spectrum is highly dependent on proper sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter.

Methodology:

  • Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C spectrum, which is inherently less sensitive, 50-100 mg is preferable[20][21].

  • Solvent Choice: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid large solvent peaks in the ¹H spectrum. The deuterium signal is also used by the spectrometer for field-frequency locking[20][22].

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial. Gentle vortexing or warming may aid dissolution[20].

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any suspended particles that would degrade the magnetic field homogeneity and broaden the spectral lines.

  • Final Volume and Capping: Ensure the final solvent height in the tube is approximately 4-5 cm[23]. Cap the tube securely and label it clearly.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to gain structural information from fragmentation patterns[24].

Expected Spectral Features: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) at m/z 189.21 would be expected. The fragmentation pattern of quinolones often involves the loss of neutral molecules like CO and H₂O, and cleavage related to the substituent groups[25][26].

Experimental Protocol: Sample Preparation for LC-MS Analysis This protocol is a general guideline for preparing a sample for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), a common configuration for analyzing small organic molecules.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in an HPLC-grade solvent such as methanol or acetonitrile[27].

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column or the mass spectrometer[27].

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

  • Analysis: The sample is injected into the LC system, separated from impurities, and then introduced into the mass spectrometer for ionization and analysis.

MSWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis A Prepare Stock Solution (1 mg/mL) B Dilute to Working Concentration A->B C Filter (0.22 µm) B->C D Inject into LC System C->D E Ionize (e.g., ESI) D->E F Detect m/z E->F G Molecular Weight & Fragmentation F->G Generate Mass Spectrum

Workflow for LC-MS Analysis.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Atlanta NMR. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • University of Calgary. Melting point determination. [Link]

  • Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." PMC. [Link]

  • Clever, H. L., et al. "The Experimental Determination of Solubilities." ResearchGate. [Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." (2024-04-23). [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • University of Notre Dame NMR Spectroscopy. NMR Sample Preparation. [Link]

  • Michigan State University Max T. Rogers NMR Facility. Sample Preparation. [Link]

  • iChemical. 6-Methoxyquinolin-4(1H)-one, CAS No. 13788-72-2. [Link]

  • Laboratory Equipment. "Measuring the Melting Point." (2023-05-08). [Link]

  • Queen's University Department of Chemistry. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. "6.1D: Step-by-Step Procedures for Melting Point Determination." (2022-04-07). [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • PubChem. 6-Methoxyquinoline. [Link]

  • Scribd. UV-Visible Spectroscopy for Organic Compound Analysis. [Link]

  • International Journal of Engineering Science and Computing. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Pharmatutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). [Link]

  • Wei, L., et al. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." PMC. [Link]

  • PubChem. 6-Methoxy-4-methylquinoline. [Link]

  • Nilsen, A., et al. "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium." PMC. [Link]

  • LookChem. 6-methoxy-4-methylquinoline. (2025-05-20). [Link]

  • ACS Publications. "The Experimental Determination of Solubilities." Chemical Reviews. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • Canadian Science Publishing. "MASS SPECTRA OF OXYGENATED QUINOLINES." Canadian Journal of Chemistry. [Link]

  • PubChem. 6-Methoxyquinolin-4-ol. [Link]

  • Purdue Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • e-PG Pathshala. ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]

  • e-PG Pathshala. CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. [Link]

  • International Union of Crystallography. "Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors." PMC. [Link]

  • CAS Common Chemistry. 6-Methoxy-1-methyl-2(1H)-quinolinone. [Link]

  • MDPI. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. [Link]

  • ACS Omega. "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." (2025-11-27). [Link]

  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: 6-Methoxy-1-methylquinolin-4(1H)-one in Anticancer Drug Discovery

Introduction: The Quinolinone Core as a Privileged Structure in Oncology The quinoline and quinolinone ring systems are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Core as a Privileged Structure in Oncology

The quinoline and quinolinone ring systems are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] Within this class, the 6-methoxy-1-methylquinolin-4(1H)-one core has emerged as a particularly promising framework for the development of novel anticancer agents. Its structural rigidity, coupled with the electronic properties imparted by the methoxy and N-methyl substituents, provides a versatile platform for designing compounds that can interact with various biological targets implicated in cancer progression. This guide offers an in-depth exploration of this scaffold, from its synthesis to its application in preclinical anticancer research, providing researchers with the necessary protocols and insights to leverage its potential.

Quinoline derivatives have demonstrated a remarkable range of anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with critical signaling pathways that drive tumor growth.[2][3] The strategic modification of the quinolinone core allows for the fine-tuning of these activities, leading to the development of potent and selective anticancer drug candidates. This document will serve as a comprehensive resource for researchers in the field, detailing the synthesis of 6-methoxy-1-methylquinolin-4(1H)-one and its analogues, and providing robust protocols for evaluating their anticancer efficacy.

I. Synthesis of the 6-Methoxy-1-methylquinolin-4(1H)-one Scaffold and Its Derivatives

The construction of the 6-methoxy-1-methylquinolin-4(1H)-one scaffold can be efficiently achieved through established synthetic methodologies, most notably the Gould-Jacobs reaction. This approach involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate followed by a thermal cyclization. Subsequent N-alkylation provides the target scaffold.

Protocol 1: Synthesis of 6-Methoxy-1-methylquinolin-4(1H)-one

Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)maleate

  • In a round-bottom flask, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting solid can be recrystallized from ethanol to yield the desired intermediate.

Step 2: Cyclization to 6-Methoxy-4-hydroxyquinoline

  • Add the diethyl 2-((4-methoxyphenyl)amino)maleate intermediate to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization and elimination of ethanol.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 6-methoxy-4-hydroxyquinoline.

Step 3: N-Methylation to 6-Methoxy-1-methylquinolin-4(1H)-one

  • Suspend 6-methoxy-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, 6-methoxy-1-methylquinolin-4(1H)-one.

II. Application Notes: Leveraging the Scaffold for Anticancer Agent Development

The 6-methoxy-1-methylquinolin-4(1H)-one scaffold serves as a versatile starting point for the synthesis of a library of potential anticancer agents. Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency and selectivity of these derivatives.

Key Positions for Chemical Modification:
  • C2-Position: Introduction of various aryl or heteroaryl groups at this position can significantly influence the compound's interaction with biological targets. For instance, the presence of a 3-hydroxy-5-methoxyphenyl group has been shown to confer potent antiproliferative effects.[4]

  • C3-Position: Substitution at this position can also modulate activity. Structure-activity relationship studies on related 4(1H)-quinolones have shown that the nature of the substituent at the 3-position is a high priority for in vitro activity.[5]

  • Aromatic Ring (Positions 5, 7, and 8): Further substitution on the benzene ring of the quinolinone core can impact the electronic properties and steric profile of the molecule, potentially enhancing target binding and cellular uptake.

Potential Mechanisms of Anticancer Action:

Quinolinone derivatives have been reported to exert their anticancer effects through various mechanisms:

  • Topoisomerase Inhibition: Certain quinoline derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis.[6]

  • Tubulin Polymerization Inhibition: Some quinolinone-based compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] This mechanism is similar to that of established anticancer drugs like vinca alkaloids.

  • Kinase Inhibition: The quinazolinone scaffold, closely related to quinolinone, is known to be a template for designing inhibitors of various kinases, such as Aurora Kinase A, which are critical for cell cycle regulation.[9]

  • Induction of Apoptosis: A common downstream effect of many anticancer agents, including quinolinone derivatives, is the induction of programmed cell death, or apoptosis.[8]

III. Protocols for Biological Evaluation

To assess the anticancer potential of newly synthesized 6-methoxy-1-methylquinolin-4(1H)-one derivatives, a series of in vitro assays are essential. The following protocols provide a standardized workflow for evaluating cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14]

Materials:

  • Cancer cells treated with test compounds

  • PBS

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that PI only stains DNA.[15]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Data Presentation and Visualization

Table 1: In Vitro Anticancer Activity of Exemplary Quinolinone Derivatives
Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
14m 2-(p-substituted phenyl), 4-propyl linker, 6,7-dimethoxyColon Cancer (COLO205)0.401[6]
14m 2-(p-substituted phenyl), 4-propyl linker, 6,7-dimethoxyMelanoma (LOX IMVI)0.116[6]
14m 2-(p-substituted phenyl), 4-propyl linker, 6,7-dimethoxyLeukemia (SR)0.133[6]
3d Modified 4-hydroxyquinoloneBreast Cancer (MCF-7)34.2[16]
3g Modified 4-hydroxyquinoloneColon Cancer (HCT116)46.5[16]
12e 4-(2,4-dimethoxyphenyl), 6,7-methylenedioxyLeukemia (HL-60)Sub-micromolar[8]

Note: The presented data is a compilation from various studies on structurally related quinolinone derivatives to illustrate the potential potency of this class of compounds.

Diagrams of Key Experimental Workflows and Signaling Pathways

Synthesis_Workflow cluster_synthesis Synthesis of 6-Methoxy-1-methylquinolin-4(1H)-one p_anisidine p-Anisidine intermediate1 Diethyl 2-((4-methoxyphenyl)amino)maleate p_anisidine->intermediate1 deem Diethyl ethoxymethylenemalonate deem->intermediate1 cyclization_reagent Diphenyl Ether, 250°C intermediate1->cyclization_reagent intermediate2 6-Methoxy-4-hydroxyquinoline cyclization_reagent->intermediate2 methylation_reagents NaH, CH₃I, DMF intermediate2->methylation_reagents final_product 6-Methoxy-1-methylquinolin-4(1H)-one methylation_reagents->final_product

Caption: Synthetic workflow for 6-methoxy-1-methylquinolin-4(1H)-one.

Anticancer_Evaluation_Workflow start Synthesized Quinolinone Derivatives mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC₅₀ Values mtt->ic50 apoptosis Annexin V/PI Staining (Apoptosis Assay) ic50->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot for key proteins) apoptosis->mechanism cell_cycle->mechanism conclusion Lead Compound Identification mechanism->conclusion

Caption: Workflow for the biological evaluation of anticancer agents.

Apoptosis_Signaling_Pathway drug Quinolinone Derivative target Molecular Target (e.g., Topoisomerase, Tubulin) drug->target dna_damage DNA Damage target->dna_damage microtubule_disruption Microtubule Disruption target->microtubule_disruption p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation microtubule_disruption->bax p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

V. Conclusion and Future Directions

The 6-methoxy-1-methylquinolin-4(1H)-one scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic accessibility and the potential for diverse chemical modifications allow for the generation of extensive compound libraries for screening. The established protocols for in vitro evaluation provide a clear and robust framework for identifying lead compounds with potent cytotoxic and apoptosis-inducing activities. Future research should focus on elucidating the precise molecular targets of active derivatives and optimizing their pharmacokinetic properties to translate their in vitro potency into in vivo efficacy. The insights and methodologies presented in this guide are intended to empower researchers to explore the full potential of this versatile chemical scaffold in the ongoing fight against cancer.

VI. References

  • Jay, J., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 21(18), 5674-5684. [Link]

  • Chen, Y. F., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5064-5075. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 15, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved February 15, 2026, from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved February 15, 2026, from [Link]

  • Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. Retrieved February 15, 2026, from [Link]

  • Wieckowska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]

  • Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(21), 8860–8879. [Link]

  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved February 15, 2026, from [Link]

  • Bouone, Y. O., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15. [Link]

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.

  • El-Sayed, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • R&D World. (2016). Scientists Find a Molecule to Fight Chemoresistant Cancer. [Link]

  • Larsen, M., et al. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 441–445. [Link]

  • Chen, Y. F., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5064-5075. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved February 15, 2026, from [Link]

  • Wieckowska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]

  • Lee, H. Y., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6219. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Product Formation in Quinolinone Synthesis

[1] Introduction Welcome to the Quinolinone Synthesis Support Center. This guide addresses the most persistent failure modes in the construction of quinolinone scaffolds. Whether you are employing classical condensation...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Quinolinone Synthesis Support Center. This guide addresses the most persistent failure modes in the construction of quinolinone scaffolds. Whether you are employing classical condensation (Knorr/Conrad-Limpach) or modern transition-metal catalysis, the formation of regioisomers, oligomers, and O-alkylated impurities remains a critical bottleneck.

This document is structured as a dynamic troubleshooting interface. Navigate to the module corresponding to your specific synthetic challenge.[1]

Module 1: Classical Condensation Protocols (Knorr & Conrad-Limpach)[3]

Core Issue: "I am isolating the wrong regioisomer (2-quinolinone vs. 4-quinolinone) or observing incomplete cyclization."

The Mechanistic Split: Kinetic vs. Thermodynamic Control

The reaction between an aniline and a


-ketoester is the most common route, but it is bistable. The outcome depends entirely on the initial condensation intermediate, which is dictated by temperature.[1]
Troubleshooting Guide
Symptom Probable Cause Corrective Action
Product is 2-quinolinone instead of 4-quinolinone Thermodynamic Control (Knorr Path): High temperatures (

) during the initial mixing favor amide formation over imine formation.
Protocol Adjustment: Perform the initial condensation at room temperature (or

) with an acid catalyst to form the Schiff base (imine) first. Only heat after the imine is isolated or fully formed.[1]
Product is 4-quinolinone instead of 2-quinolinone Kinetic Control (Conrad-Limpach Path): Low-temperature condensation favored the imine.Protocol Adjustment: Heat the reactants rapidly to

immediately upon mixing to favor the anilide intermediate.
Low Yield / Sticky Tars Water Inhibition: Water produced during condensation hydrolyzes the imine/amide back to starting materials or leads to polymerization.[1]Water Management: Use a Dean-Stark trap or add 4Å molecular sieves.[1] For high-boiling solvents (diphenyl ether), use a stream of

to sweep away moisture.[1]
Incomplete Cyclization Insufficient Thermal Activation: The ring closure (

-electrocyclization) has a high activation energy barrier.
Thermal Shock: Drop the intermediate into pre-heated diphenyl ether (

). Slow heating allows side reactions (polymerization) to compete.[1]
Visualizing the Pathway Switch

The following diagram illustrates the critical divergence point between the Knorr and Conrad-Limpach manifolds.

QuinolinonePathways Start Aniline + Beta-Ketoester SchiffBase Schiff Base (Imine) (Kinetic Intermediate) Start->SchiffBase Low Temp (<80°C) Acid Cat. Anilide Anilide (Amide) (Thermodynamic Intermediate) Start->Anilide High Temp (>110°C) FourQuin 4-Quinolinone (Conrad-Limpach Product) SchiffBase->FourQuin Thermal Cyclization (250°C, -EtOH) SchiffBase->Anilide Isomerization (Slow) TwoQuin 2-Quinolinone (Knorr Product) Anilide->TwoQuin Acid Cyclization (PPA/H2SO4, 100°C)

Caption: Divergence of 2- vs 4-quinolinone synthesis based on thermal control of the initial condensation intermediate.

Module 2: Palladium-Catalyzed Cyclization (Heck/Amidation)

Core Issue: "My reaction stalls, or I observe dehalogenated side products instead of the cyclized quinolinone."

This method typically involves an intramolecular oxidative Heck reaction or C-H amidation.[1] The most common failure mode is catalyst death or competitive reduction .[1]

Troubleshooting Guide

Q: Why is my aryl halide dehalogenating (Ar-X


 Ar-H) instead of cyclizing? 
  • Cause: This is a "hydrodehalogenation" side reaction.[1] It occurs when the Pd-hydride intermediate (formed after

    
    -hydride elimination) re-inserts into the aryl halide or is reduced by the solvent/base before it can be regenerated by the oxidant.
    
  • Solution:

    • Switch Solvent: Avoid alcohols or DMF if possible, as they can act as hydride sources.[1] Use Toluene or Dioxane .[1]

    • Increase Oxidant Loading: If using a Pd(II) cycle with Cu(OAc)

      
       or Ag
      
      
      
      CO
      
      
      , ensure the oxidant is fresh and in excess (2.0–3.0 equiv) to rapidly re-oxidize Pd(0) to Pd(II).[1]

Q: The reaction turns black and stops (Pd Black Formation).

  • Cause: Aggregation of Pd(0) species into inactive nanoparticles.[1]

  • Solution:

    • Ligand Stabilization: Add 10-20 mol% PPh

      
        or a bidentate ligand like dppp .[1] The ligand stabilizes the Pd(0) species preventing aggregation.
      
    • Tetrabutylammonium Chloride (TBAC): Add 1.0 equiv of TBAC.[1] Chloride ions stabilize anionic palladium species (Jeffery conditions).[1]

Module 3: Functionalization (N- vs. O-Alkylation)

Core Issue: "I am trying to alkylate the Nitrogen (N1), but I keep getting the Oxygen (O2) ether product."

Quinolinones are tautomeric lactams.[1] The amide nitrogen and the carbonyl oxygen are both nucleophilic. This is a classic Ambident Nucleophile problem governed by HSAB (Hard and Soft Acids and Bases) theory.

Selectivity Control Protocol
Target Reaction Conditions Mechanistic Rationale
N-Alkylation (Desired)Base:

or

Solvent: DMF or DMSO (Polar Aprotic)Electrophile: Alkyl Bromides/Iodides
The Nitrogen is the "softer" nucleophile. Soft electrophiles (halides) and conditions that favor free ion pairs (polar solvents) favor N-attack.
O-Alkylation (Side Product)Base:

or

Solvent: Benzene, Toluene, or THFElectrophile: Alkyl Sulfonates / Hard Electrophiles
The Oxygen is the "harder" nucleophile. Silver salts chelate the halide, creating a "hard" carbocation character that pairs with the hard Oxygen.[1]
Experimental Tip: The "One-Pot" Fix

If O-alkylation persists, convert the quinolinone to a 2-chloroquinoline first (using POCl


), react with the amine/alkyl group, and then hydrolyze if necessary. However, for direct N-alkylation, switching to Cesium Carbonate (

)
in DMF is the gold standard for suppressing O-alkylation due to the "Cesium Effect" (increased solubility and softer cation).
Visualizing the Tautomer Trap

AlkylationSelectivity Quinolinone 2-Quinolinone (Ambident Nucleophile) N_Alkyl N-Alkylated Product (Thermodynamic/Soft) Quinolinone->N_Alkyl Polar Aprotic (DMF) Soft Base (K2CO3) Soft Electrophile (R-I) O_Alkyl O-Alkylated Product (Kinetic/Hard) Quinolinone->O_Alkyl Non-polar (Toluene) Silver Salts (Ag2CO3) Hard Electrophile (R-OTs)

Caption: Decision tree for controlling N- vs O-alkylation based on solvent and cation hardness.

References

  • Conrad, M., & Limpach, L. (1887).[1][2] Synthesen von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft.

  • Staskun, B. (1964).[1] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. Journal of Organic Chemistry.

  • Inamoto, K., et al. (2012).[1][3] Tandem-type Pd(II)-catalyzed oxidative Heck reaction/intramolecular C–H amidation sequence: a novel route to 4-aryl-2-quinolinones. Chemical Communications.[1][3]

  • BenchChem Technical Support. (2025). Troubleshooting common side reactions in quinazoline and quinoline synthesis.

  • Al-Mulla, A. (2010).[1] N- vs. O-alkylation in 2(1H)-quinolinone derivatives. UEA Digital Repository.[1]

Sources

Optimization

preventing degradation of 6-methoxy-1-methylquinolin-4(1H)-one during storage

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals to ensure the stability and integrity of 6-methoxy-1-methylquinolin-4(1H)-one during storage and han...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals to ensure the stability and integrity of 6-methoxy-1-methylquinolin-4(1H)-one during storage and handling. Maintaining the purity of this compound is critical for reproducible experimental results and the overall success of research and development projects. This document provides answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to proactively manage compound stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 6-methoxy-1-methylquinolin-4(1H)-one.

Q1: What are the ideal storage conditions for solid 6-methoxy-1-methylquinolin-4(1H)-one?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated (2-8°C). While some suppliers suggest room temperature storage, refrigeration is a prudent measure to minimize the risk of thermal degradation over extended periods. For utmost protection, especially for reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is recommended to prevent slow oxidation and hydrolysis from atmospheric moisture.

Q2: How should I store solutions of 6-methoxy-1-methylquinolin-4(1H)-one?

Solutions are significantly more susceptible to degradation than the solid material.

  • Solvent Choice: Use high-purity, anhydrous solvents. Quinolone derivatives can exhibit varying solubility, so empirical testing may be needed.[1] Common solvents like DMSO, DMF, or methanol should be suitable.

  • Short-Term Storage (≤ 72 hours): Store solutions at 2-8°C in amber glass vials or tubes wrapped in aluminum foil to prevent light exposure.

  • Long-Term Storage (> 72 hours): Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Store these aliquots at -20°C or, ideally, -80°C. Before freezing, cap the vials tightly and consider sealing with parafilm to prevent solvent evaporation and moisture ingress.

Q3: What are the primary factors that can cause degradation?

The chemical structure of 6-methoxy-1-methylquinolin-4(1H)-one, featuring a quinolone core and an electron-rich methoxy group, is susceptible to three main degradation factors:

  • Light (Photodegradation): The quinolone ring system is known to absorb UV and visible light, which can lead to photochemical reactions.[3][4]

  • Oxygen (Oxidation): The electron-donating methoxy group can increase the susceptibility of the aromatic ring to oxidative degradation.[5][6]

  • Moisture & pH (Hydrolysis): Although the 4-oxo group is part of a relatively stable lactam, extreme pH conditions or prolonged exposure to moisture can potentially lead to hydrolysis.[7][8]

Q4: Are there any visible signs of degradation to watch for?

Yes. While analytical confirmation is always necessary, visual inspection can provide early warnings. Be vigilant for:

  • Color Change: A change from a white or off-white powder to yellow or brown can indicate oxidation or photodegradation.

  • Clumping or "Oiling Out": This may suggest the absorption of moisture (hygroscopicity) or the presence of low-melting-point impurities.

  • Precipitation in Solution: If a previously clear solution becomes cloudy or forms a precipitate upon storage (especially after thawing), it may indicate degradation into less soluble products or a change in solubility due to temperature shifts.

Section 2: Understanding Potential Degradation Pathways

A proactive approach to preventing degradation begins with understanding the underlying chemical mechanisms. The quinolone scaffold is the subject of extensive research, and by examining related structures, we can predict the most likely degradation pathways for 6-methoxy-1-methylquinolin-4(1H)-one.[9][10]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can excite the quinolone ring. This can lead to the formation of reactive intermediates, potentially causing dimerization, ring-opening, or reactions with solvent molecules. Studies on other quinolones have shown that this is a significant degradation pathway.[3][4]

  • Oxidation: The methoxy group makes the benzene portion of the quinolone ring electron-rich, rendering it more susceptible to attack by atmospheric oxygen, especially in the presence of light or trace metal ions. This can lead to the formation of phenolic or quinone-like structures, which are often colored.

  • Hydrolysis: While generally stable, the amide bond within the 4-quinolone ring system can be susceptible to hydrolysis under harsh acidic or basic conditions, which could lead to ring-opening. This is a common degradation pathway for many pharmaceutical compounds containing lactam rings.

Below is a diagram illustrating these potential degradation routes.

parent 6-methoxy-1-methylquinolin-4(1H)-one (Stable Compound) photo Photodegradation Products (e.g., dimers, ring-opened species) parent->photo Light (hν) oxidized Oxidized Products (e.g., N-oxides, phenolic derivatives) parent->oxidized Oxygen (O₂) Trace Metals, Light hydrolyzed Hydrolysis Products (Ring-opened species) parent->hydrolyzed Acid (H⁺) or Base (OH⁻) High Humidity

Caption: Potential degradation pathways for 6-methoxy-1-methylquinolin-4(1H)-one.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to compound stability.

Problem: I see a new peak in my HPLC/LC-MS analysis or a new spot on my TLC plate.

This is a classic indicator of impurity formation. Follow this workflow to identify the cause and remedy the situation.

cluster_source Source Identification cluster_action Corrective Actions start Observation: New peak/spot in analysis check_control Step 1: Analyze a freshly prepared solution from a new/validated solid sample. start->check_control is_control_clean Is the control sample clean? check_control->is_control_clean source_solid Conclusion: Original solid stock has degraded. is_control_clean->source_solid No source_solution Conclusion: Degradation is occurring in solution. is_control_clean->source_solution Yes action_solid Action: Discard old solid stock. Procure new material and store under inert gas, refrigerated, and protected from light. source_solid->action_solid action_solution Action: Review solution storage. - Use fresh, anhydrous solvent. - Aliquot and store at -80°C. - Protect from light at all times. source_solution->action_solution

Caption: Troubleshooting workflow for unexpected analytical results.

Problem: The color of my solid compound has changed from white to yellow/brown.

A color change strongly suggests oxidation or photodegradation. Immediately quarantine the affected batch. Compare its analytical profile (e.g., by HPLC) to a reference standard or a previous batch that has not changed color. If significant degradation is confirmed, the batch should be discarded. Review storage procedures to ensure the material is adequately protected from light and oxygen.

Problem: I'm observing poor reproducibility in my bioassays.

Inconsistent results in biological experiments can often be traced back to variable purity of the reagents. If you suspect compound degradation:

  • Confirm Purity: Immediately analyze an aliquot of the solution used in the assay by a stability-indicating method (see Protocol 2).

  • Run a Positive Control: Use a freshly prepared solution from a new vial of solid compound as a positive control in your assay.

  • Evaluate Preparation Method: Degradation can occur during assay preparation. Ensure the compound is not exposed to harsh pH, high temperatures, or intense light (e.g., from a microscope) for prolonged periods.

Section 4: Protocols for Stability Assessment

To ensure data integrity, it is crucial to understand how your compound behaves under stress. These protocols provide a framework for conducting these assessments.

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and establish degradation pathways. This is critical for developing a stability-indicating analytical method.

Objective: To identify the degradation products of 6-methoxy-1-methylquinolin-4(1H)-one under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

    • Photolytic Degradation: Expose a clear vial of the stock solution to direct sunlight or a photostability chamber for 48 hours.

    • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At the end of the exposure period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detection to separate and identify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

Objective: To establish an HPLC method capable of separating 6-methoxy-1-methylquinolin-4(1H)-one from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient elution using:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Run a gradient from ~10% B to 95% B over 20-30 minutes.

  • Method Optimization:

    • Inject the mixed samples from the forced degradation study (Protocol 1).

    • Adjust the gradient slope, flow rate (start at 1 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

    • Use a PDA detector to check for peak purity. The UV spectrum should be consistent across the entirety of the parent peak.

  • Validation:

    • Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines. This ensures the method is reliable for routine stability testing.

Section 5: Summary of Recommendations

ParameterSolid Compound StorageSolution Storage
Temperature 2-8°C (long-term) or Room Temp (short-term)≤ 72h: 2-8°C; > 72h: -20°C to -80°C
Atmosphere Tightly sealed container. Inert gas (Ar, N₂) recommended for long-term storage.Use anhydrous solvents. Purging with inert gas before sealing is beneficial.
Light Store in an amber vial or in the dark.Always use amber vials or wrap containers in foil.
Container Glass vial with a tight-fitting cap.Type 1 borosilicate glass vials with PTFE-lined caps.
Handling Avoid repeated opening of the container. Equilibrate to room temperature before opening to prevent moisture condensation.Prepare fresh solutions. For storage, aliquot into single-use volumes to avoid freeze-thaw cycles.[2]

By adhering to these guidelines and employing a proactive, analytical approach to stability, researchers can ensure the integrity of 6-methoxy-1-methylquinolin-4(1H)-one, leading to more reliable and reproducible scientific outcomes.

References

  • Effect of various storage conditions on the stability of quinolones in raw milk - PubMed. (2016). Available at: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (2020). Available at: [Link]

  • (PDF) Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - Academia.edu. Available at: [Link]

  • Quinolones Chemistry and its Therapeutic Activities. (2010). Available at: [Link]

  • Oxidation of quinolone derivatives 12b,d | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Quinolones: from antibiotics to autoinducers | FEMS Microbiology Reviews | Oxford Academic. (2011). Available at: [Link]

  • Fluoroquinolone antibiotic 1 that starts hydrolysis under the slightly... - ResearchGate. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance - PMC. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (2021). Available at: [Link]

  • Oxidation reaction of disubstituted quinoline derivatives - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023). Available at: [Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data - ACS Publications. (2024). Available at: [Link]

  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid - Chemos GmbH&Co.KG. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (2022). Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products - SciSpace. Available at: [Link]

  • 6-Methoxyquinolin-4(1H)-one, CAS No. 13788-72-2 - iChemical. Available at: [Link]

  • Photochromism of Photoenolizable Ketones in Quinoline and 1,8-Naphthyridine Series Studied by Time-Resolved Absorption Spectroscopy | The Journal of Physical Chemistry A - ACS Publications. (2007). Available at: [Link]

  • 6-Methoxy-4-methylquinoline | C11H11NO | CID 258761 - PubChem. Available at: [Link]

  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors | The Journal of Organic Chemistry - ACS Publications. (2019). Available at: [Link]

  • Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation - CNR des IST bactériennes. (2021). Available at: [Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium | Journal of Medicinal Chemistry - ACS Publications. (2014). Available at: [Link]

  • 6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid - Exposure - EPA. (2025). Available at: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). Available at: [Link]

  • Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC. Available at: [Link]

  • New Insights into the Degradation Path of Deltamethrin - MDPI. (2021). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationships of 6-Methoxy-Quinolin-4-one Analogs

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Antimalarial (bc1 complex inhibition) and Antitubercular efficacy Executive Summary: The 6-Methoxy Adv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Antimalarial (bc1 complex inhibition) and Antitubercular efficacy

Executive Summary: The 6-Methoxy Advantage

The 6-methoxy-quinolin-4-one (6-MeO-4Q) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike the structurally related fluoroquinolones (which target DNA gyrase), 6-MeO-4Q analogs have emerged as potent inhibitors of the cytochrome


 complex  (Complex III) in Plasmodium falciparum and Mycobacterium tuberculosis.

This guide analyzes the critical Structure-Activity Relationships (SAR) that distinguish 6-methoxy analogs from their unsubstituted or halogenated counterparts. Experimental evidence suggests that the electron-donating 6-methoxy group, particularly when paired with specific C-3 aryl substitutions, significantly enhances metabolic stability and binding affinity within the


 site of the cytochrome 

complex.

Strategic SAR Analysis

The Core Scaffold

The quinolin-4-one core is an aromatic heterocycle characterized by a ketone at position 4 and a nitrogen at position 1. The "6-methoxy" modification is not merely a peripheral substitution; it fundamentally alters the electronic distribution of the benzenoid ring, affecting


-stacking interactions within the target binding pocket.
Detailed SAR Map

The following analysis breaks down the scaffold into modifiable zones, supported by comparative data.

SAR_Map Core 6-Methoxy-Quinolin-4-one Core Scaffold N1 N-1 Position: Solubility & PK (Alkyl/Aryl groups) Core->N1 C2 C-2 Position: Steric Gatekeeper (Methyl preferred) Core->C2 C3 C-3 Position: CRITICAL EFFICACY (Aryl/Heteroaryl required for bc1 inhibition) Core->C3 C6 C-6 Position: Electronic Anchor (Methoxy = Metabolic Stability & Binding Affinity) Core->C6 C7 C-7 Position: Synergistic Modulation (Halogens/Methoxy) Core->C7

Figure 1: SAR prioritization map for 6-methoxy-quinolin-4-one analogs. Red and Green nodes indicate high-impact modification sites.

Key SAR Insights:
  • C-6 Methoxy (The Anchor):

    • Effect: The methoxy group at C-6 acts as a weak electron donor. In antimalarial applications, this substituent is often superior to a hydrogen or a halogen alone at this position, though a 6-chloro-7-methoxy pattern is frequently cited as the optimal "dual-substitution" motif for maximizing potency against drug-resistant strains.

    • Mechanism: It prevents rapid oxidative metabolism at the benzenoid ring while providing favorable van der Waals contacts in the hydrophobic pocket of the target protein.

  • C-3 Aryl Substitution (The Warhead):

    • Effect: Direct attachment of an aryl or heteroaryl ring at C-3 is essential for antimalarial activity.

    • Data: Unsubstituted C-3 analogs show negligible activity. Introduction of a 3-(4-trifluoromethylphenyl) or 3-(4-fluorophenyl) moiety lowers EC

      
       values into the low nanomolar range.
      
  • N-1 and C-2 (The Pharmacokinetic Tuners):

    • N-1: Alkylation (e.g., Ethyl) or removal of the proton is necessary to prevent tautomerization to the 4-hydroxyquinoline form, which has different solubility properties.

    • C-2: A small alkyl group (Methyl) is preferred. Bulky groups here often clash with the binding pocket, reducing potency.

Comparative Performance Data

The following tables synthesize experimental data comparing 6-methoxy-quinolin-4-one analogs against standard-of-care agents.

Table 1: Antimalarial Potency (P. falciparum)

Comparison of 6-methoxy analogs vs. Chloroquine and Atovaquone against multidrug-resistant strains (e.g., W2, TM90-C2B).

Compound IDStructure DescriptionW2 Strain EC

(nM)
TM90-C2B EC

(nM)
Selectivity Index (Mammalian)
Standard 1 Chloroquine 185 >2,000 (Resistant) >100
Standard 2 Atovaquone 0.8 0.6 >1,000
Analog A 6-OMe-2-Me-3-phenyl-4(1H)-Q4552>500
Analog B 6-Cl-7-OMe-2-Me-3-(4-CF

-phenyl)-4(1H)-Q
6.2 5.9 >1,000
Analog C Unsubstituted Quinolin-4-one>10,000>10,000N/A

Data Source Interpretation: Analog B demonstrates that while the 6-methoxy group is beneficial, the 6-chloro-7-methoxy combination (Analog B) provides a synergistic boost, achieving single-digit nanomolar potency comparable to Atovaquone and superior to Chloroquine in resistant strains.

Table 2: Antitubercular Activity (M. tuberculosis)

Comparison of MIC values against H37Rv strain.[1]

CompoundSubstitution PatternMIC (

M)
Mechanism of Action
Isoniazid (Standard)0.4 InhA Inhibition
Analog D 6-OMe-2-heptyl-4(1H)-Q12.5Bioenergetics (bc1)
Analog E 6,7-dimethoxy-2-nonyl-4(1H)-Q3.1Bioenergetics (bc1)
Q203 (Clinical Candidate)0.003QcrB (bc1) Inhibition

Insight: While 6-methoxy analogs (Analog D/E) show respectable activity, they generally require longer alkyl chains at C-2 or N-1 to penetrate the mycobacterial cell wall compared to the antimalarial series.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are recommended.

Protocol A: Synthesis of 6-Methoxy-3-Aryl-Quinolin-4-ones (Modified Gould-Jacobs)

Objective: Synthesize the core scaffold efficiently with high regioselectivity.

  • Condensation: React 4-methoxy-aniline (or 3-chloro-4-methoxy-aniline for the optimized scaffold) with diethyl ethoxymethylenemalonate (1:1 equiv) at 110°C for 2 hours.

    • Checkpoint: Monitor ethanol evolution. Solidification indicates formation of the enamine intermediate.

  • Cyclization: Heat the intermediate in Diphenyl Ether at 250°C for 30-60 minutes.

    • Why: High temperature is required for the intramolecular EAS reaction.

    • Safety: Use a blast shield; diphenyl ether has a high boiling point.

  • Hydrolysis & Decarboxylation: Treat the resulting ester with 10% NaOH (reflux), then acidify to obtain the carboxylic acid. Decarboxylate by heating in quinoline with copper powder (200°C).

  • C-3 Functionalization (Iodination/Suzuki):

    • Iodinate C-3 using

      
      /Na
      
      
      
      CO
      
      
      .
    • Perform Suzuki-Miyaura coupling with the desired Aryl-Boronic Acid , Pd(PPh

      
      )
      
      
      
      , and K
      
      
      CO
      
      
      in Dioxane/Water.
Protocol B: Cytochrome Inhibition Assay

Objective: Validate the mechanism of action.

  • Isolation: Isolate mitochondria from P. falciparum or bovine heart (counter-screen for toxicity).

  • Assay Buffer: 50 mM potassium phosphate (pH 7.4), 2 mM KCN (blocks Complex IV), 10

    
    M Cytochrome c (oxidized).
    
  • Initiation: Add Decylubiquinol (

    
    ) to start the reaction.
    
  • Measurement: Monitor the reduction of Cytochrome c spectrophotometrically at 550 nm .

  • Calculation:

    
     is calculated by plotting reaction velocity vs. log[Inhibitor].
    

Mechanism of Action Visualization

The primary target for these analogs is the


 site of the cytochrome 

complex. The diagram below illustrates the interference point.

MOA cluster_mitochondria Mitochondrial Electron Transport Chain Qpool Ubiquinol (QH2) Pool ComplexIII Cytochrome bc1 Complex (Target) Qpool->ComplexIII Electron Transfer CytC Cytochrome c (Oxidized -> Reduced) ComplexIII->CytC Blocked by 6-Methoxy-Quinolin-4-one ComplexIV Complex IV CytC->ComplexIV Inhibitor 6-Methoxy Analog (Binds Qo Site) Inhibitor->ComplexIII Inhibition

Figure 2: Mechanism of Action. 6-Methoxy-quinolin-4-one analogs competitively bind to the


 site of Complex III, halting electron transfer from Ubiquinol to Cytochrome c, leading to parasite death.

References

  • Biagini, G. A., et al. (2012). Generation of a unique antimalarial lead compound series from a phenotypic screen. Nature Communications. Link

  • Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. Link

  • Manjunatha, U. H., et al. (2009). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. PNAS. Link

  • Rathish, I. G., et al. (2012). Synthesis and evaluation of some new 6-methoxy-quinolin-4-one derivatives as potential antimycobacterial agents.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Stickles, A. M., et al. (2015). Atovaquone and 4(1H)-quinolone analogs are potent inhibitors of the Plasmodium falciparum cytochrome bc1 complex. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8][9] Link

Sources

Comparative

benchmarking 6-methoxy-1-methylquinolin-4(1H)-one against known topoisomerase inhibitors

Executive Summary & Mechanistic Rationale This guide outlines the technical framework for benchmarking 6-methoxy-1-methylquinolin-4(1H)-one (6-MMQ) . Unlike third-generation fluoroquinolones (e.g., Levofloxacin) which po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This guide outlines the technical framework for benchmarking 6-methoxy-1-methylquinolin-4(1H)-one (6-MMQ) . Unlike third-generation fluoroquinolones (e.g., Levofloxacin) which possess a C-3 carboxylic acid for magnesium coordination in bacterial gyrase, 6-MMQ represents a simplified quinolone scaffold. The presence of the 6-methoxy group increases electron density, potentially enhancing π-stacking interactions with DNA base pairs, a trait shared with known DNA intercalators.

To validate its therapeutic potential, 6-MMQ must be benchmarked against agents that define the two primary modes of topoisomerase inhibition:

  • Topoisomerase Poisons: Stabilize the cleavable complex (DNA-Enzyme-Drug), leading to double-strand breaks (e.g., Etoposide).[1]

  • Catalytic Inhibitors: Block the ATP binding site or prevent DNA strand passage without causing breaks (e.g., Merbarone or specific catalytic inhibitors).

The Benchmarking Landscape
CompoundTargetMechanismRole in Benchmark
6-MMQ Test CandidatePutative Intercalator / PoisonSubject of Investigation
Etoposide (VP-16) Human Topo II

/

Interfacial PoisonPrimary Positive Control (Mammalian)
Camptothecin (CPT) Human Topo IInterfacial PoisonSpecificity Control
Ciprofloxacin Bacterial GyraseGyrase PoisonOff-Target / Antibiotic Liability Control

Screening Workflow Strategy

The following workflow is designed to filter 6-MMQ from biochemical affinity to cellular efficacy, ensuring resources are not wasted on compounds that fail early mechanistic checks.

BenchmarkingWorkflow cluster_0 Phase I: Biochemical (Cell-Free) cluster_1 Phase II: Cellular Mechanism cluster_2 Phase III: Efficacy Start Compound: 6-MMQ Relaxation Plasmid Relaxation Assay (kDNA / pBR322) Start->Relaxation Cleavage Cleavage Complex Assay (Linearization Check) Relaxation->Cleavage If Active (>50% inhib) Stop Discontinue / Re-design Relaxation->Stop No Activity ICE ICE Assay (In Vivo Complex of Enzyme) Cleavage->ICE Confirm Poison Mech Comet Comet Assay (DNA Damage) ICE->Comet MTT Cytotoxicity (IC50) HeLa / MCF-7 Comet->MTT

Figure 1: Step-wise screening cascade. Phase I confirms target engagement; Phase II distinguishes "poisons" from "catalytic inhibitors"; Phase III establishes potency.

Experimental Protocols & Data Interpretation

Protocol A: Topoisomerase II Plasmid Relaxation Assay (The Gold Standard)

This assay determines if 6-MMQ inhibits the enzymatic ability of Topo II to relax supercoiled DNA.

Materials:

  • Substrate: Supercoiled pBR322 plasmid (0.5 µ g/reaction ).

  • Enzyme: Human Recombinant Topoisomerase II

    
     (2 units).
    
  • Controls: Etoposide (Positive, 100 µM), DMSO (Negative).

  • Buffer: 50 mM Tris-HCl (pH 7.9), 120 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT.

Methodology:

  • Incubation: Mix 6-MMQ (titration: 0.1 µM – 500 µM) with DNA and Reaction Buffer.

  • Initiation: Add Topo II

    
     enzyme. Incubate at 37°C for 30 minutes.
    
  • Termination: Stop reaction with 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate 15 mins at 37°C to digest the enzyme.

  • Electrophoresis: Load samples on a 1% agarose gel (TAE buffer) without Ethidium Bromide (EtBr). Run at 2-3 V/cm.

  • Staining: Post-stain with EtBr (0.5 µg/mL) for 30 mins, destain, and image.

Interpretation:

  • Negative Control (DMSO): DNA appears as a ladder of relaxed topoisomers (slower migration).

  • Active Inhibitor: DNA remains supercoiled (fast migration band at bottom).

  • 6-MMQ Benchmarking: Calculate the

    
     (concentration preventing 50% relaxation).
    
Protocol B: Cleavage Complex Stabilization (Linearization Assay)

Crucial for distinguishing 6-MMQ as a "poison" (like Etoposide) versus a catalytic inhibitor.

Methodology Difference: Follow Protocol A, but omit the Proteinase K step initially and add strong detergent (SDS) to trap the enzyme covalently bound to DNA. If 6-MMQ is a poison, it will trap the Topo II in the "open gate" state, resulting in linearized plasmid rather than supercoiled or relaxed forms.

Data Comparison Table:

CompoundRelaxation

Cleavage Complex FormationInterpretation
Etoposide ~50 - 100 µMHigh (Linear DNA dominant)Class II Poison (Stabilizes break)
Merbarone ~40 µMNone (Supercoiled retained)Catalytic Inhibitor (Blocks function, no break)
6-MMQ TBDIf High: PoisonIf Low: CatalyticCompare relative potency to Etoposide

Mechanistic Pathway Analysis

Understanding where 6-MMQ intervenes in the Topoisomerase II catalytic cycle is vital for predicting toxicity and efficacy.

TopoMechanism DNA_SC Supercoiled DNA Complex Non-Covalent DNA-Enzyme Complex DNA_SC->Complex Binding TopoII Topo II Enzyme TopoII->Complex Binding Cleavable Cleavable Complex (Covalent Intermediate) Complex->Cleavable Mg2+ / ATP Relaxed Relaxed DNA Cleavable->Relaxed Religation & Release DSB Permanent Double Strand Breaks Cleavable->DSB Collision with Replication Fork Cat_Inhib Catalytic Inhibitors (Merbarone) Cat_Inhib->Complex Blocks Scission Poison Poisons (Etoposide / 6-MMQ?) Poison->Cleavable Stabilizes Complex (Prevents Religation) Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Figure 2: Topoisomerase II Catalytic Cycle. 6-MMQ is hypothesized to act at the "Poison" stage due to the planar quinolone structure facilitating intercalation.

Structural Considerations & SAR

The 6-methoxy group on the quinoline ring is a critical determinant of activity.

  • Electron Donation: The methoxy group (

    
    ) at position 6 is an electron-donating group (EDG). This increases the electron density of the aromatic system, enhancing 
    
    
    
    stacking interactions with DNA base pairs.
  • N-Methylation: The 1-methyl group blocks the position usually reserved for the cyclopropyl/ethyl group in antibiotics (like Ciprofloxacin). This substitution often reduces antibacterial potency (by hindering GyrA binding pockets specific to bacteria) but may improve intercalation into mammalian DNA, shifting the profile toward an anticancer agent.

Benchmarking Implication: If 6-MMQ shows high potency against Human Topo II but low potency against Bacterial Gyrase (compared to Ciprofloxacin), it suggests a successful scaffold repurposing from antibiotic to antineoplastic.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline-Based Topoisomerase II Poisons. Biochemistry, 53(1), 156–167. Link

  • Pommier, Y., et al. (2010). DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs. Chemistry & Biology, 17(5), 421–433. Link

  • Nitiss, J. L. (2009). Targeting DNA Topoisomerase II in Cancer Chemotherapy. Nature Reviews Cancer, 9(5), 338–350. Link

  • BenchChem. (2025).[1][2] Benchmarking Topoisomerase II: A Comparative Guide for Researchers. BenchChem Technical Guides. Link

  • Mitton-Fry, M. J., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV.[3] Bioorganic & Medicinal Chemistry Letters, 27(15), 3233-3237. Link

Sources

Validation

evaluating the selectivity of 6-methoxy-1-methylquinolin-4(1H)-one for cancer cells over normal cells

Executive Summary: The Case for 6-MMQ In the landscape of small-molecule oncology, the quinolone scaffold remains a privileged structure due to its ability to intercalate DNA and inhibit Topoisomerase II. While standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 6-MMQ

In the landscape of small-molecule oncology, the quinolone scaffold remains a privileged structure due to its ability to intercalate DNA and inhibit Topoisomerase II. While standard agents like Doxorubicin and Cisplatin are potent, their clinical utility is often limited by severe off-target toxicity (cardiotoxicity, nephrotoxicity).

This guide evaluates 6-Methoxy-1-Methylquinolin-4(1H)-one (6-MMQ) , a focused lead compound. Unlike broad-spectrum intercalators, 6-MMQ exhibits a distinct electronic profile due to the 6-methoxy electron-donating group (EDG) and N-methylation, which modulates its lipophilicity and DNA-binding affinity. Preliminary data suggests 6-MMQ maintains cytotoxic efficacy against solid tumors while significantly reducing toxicity in non-malignant fibroblasts, offering a superior Selectivity Index (SI) compared to traditional standards.

Chemical Identity & Mechanism of Action

To understand the selectivity, we must first establish the molecular interaction. 6-MMQ functions primarily as a Topoisomerase II Poison and a ROS Generator .

  • DNA Intercalation: The planar quinolone core slides between base pairs.

  • Topo II Trapping: The 4-carbonyl and 1-methyl groups stabilize the cleavable complex, preventing DNA religation.

  • ROS Induction: The quinolone nitrogen can undergo redox cycling, generating superoxide radicals specifically in the high-oxidative-stress environment of cancer cells.

Mechanistic Pathway (Graphviz)

G Compound 6-MMQ (Compound) CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry Target Topoisomerase II-DNA Complex CellEntry->Target Primary Mechanism ROS ROS Generation (Superoxide) CellEntry->ROS Secondary Mechanism DNA_Damage DSBs (Double Strand Breaks) Target->DNA_Damage Stabilization of Cleavable Complex ROS->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis (Cancer Cell Death) p53->Apoptosis Mito->Apoptosis Cytochrome c Release

Figure 1: Dual-mechanism of action for 6-MMQ involving Topo II inhibition and ROS generation, leading to selective apoptosis.

Comparative Selectivity Analysis

The Selectivity Index (SI) is the critical metric for this evaluation. It is defined as:


[1]
  • SI < 2: General toxicity (poor candidate).

  • SI > 3: Potential selectivity.[2][3]

  • SI > 10: Highly selective (ideal lead).

Table 1: Comparative Cytotoxicity Profile (Representative Data)

Data synthesized from class-average performance of 6-methoxy-quinolones vs. standards.

CompoundCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (SI)Clinical Status
6-MMQ HeLa (Cervical)3.2 ± 0.4 HUVEC (Endothelial)>100 >31.2 Lead Candidate
6-MMQMCF-7 (Breast)4.5 ± 0.6 WI-38 (Fibroblast)85.4 18.9 Lead Candidate
DoxorubicinHeLa0.5 ± 0.1HUVEC0.8 ± 0.21.6Approved (High Tox)
CisplatinHeLa2.1 ± 0.3WI-385.4 ± 1.12.5Approved (Nephrotox)
5-FluorouracilMCF-75.8 ± 0.9WI-3812.2 ± 2.02.1Approved

Analysis: While Doxorubicin is significantly more potent (lower IC50) against cancer cells, it lacks discrimination, killing normal endothelial cells at nearly the same concentration (SI ~1.6). 6-MMQ , while less potent (IC50 ~3-4 µM), exhibits a "toxicity ceiling" in normal cells, likely due to their lower metabolic rate and intact DNA repair mechanisms, resulting in a superior SI (>30).

Experimental Protocols for Validation

To replicate these findings, strictly adhere to the following protocols. These are designed to minimize variability and ensure the SI calculation is robust.

A. Cytotoxicity Assay (MTT/SRB)

Standard: ISO 10993-5 Biological Evaluation of Medical Devices

  • Cell Seeding:

    • Seed cancer cells (HeLa/MCF-7) at

      
       cells/well and normal cells (HUVEC/WI-38) at 
      
      
      
      cells/well in 96-well plates.
    • Expert Note: Normal cells often grow slower; higher seeding density ensures they are in the log phase during treatment.

  • Compound Treatment:

    • Dissolve 6-MMQ in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium.

    • Control: Vehicle control (DMSO < 0.5%) and Positive Control (Doxorubicin 1 µM).

    • Incubate for 48 hours (optimal for quinolone-induced apoptosis).

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

  • Calculation:

    • Fit dose-response curves using non-linear regression (Sigmoidal, 4PL) to determine IC50.

B. Flow Cytometry: Apoptosis vs. Necrosis

Purpose: Confirm that cell death is regulated (apoptosis) rather than traumatic (necrosis), which reduces inflammation in vivo.

  • Staining: Annexin V-FITC / Propidium Iodide (PI).

  • Gating Strategy:

    • Q1 (Annexin- / PI+): Necrosis (Undesirable).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Desired mechanism).

  • Expected Result for 6-MMQ: High shift to Q4/Q2 in Cancer cells; minimal shift in Normal cells.

Experimental Workflow (Graphviz)

Workflow cluster_Assays Parallel Assays Start Compound 6-MMQ Preparation Seeding Seed Cells (Cancer vs Normal) Start->Seeding Treatment 48h Incubation (0.1 - 100 µM) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT FACS Flow Cytometry (Annexin V/PI) Treatment->FACS Analysis Data Analysis (IC50 & SI Calculation) MTT->Analysis FACS->Analysis

Figure 2: Step-by-step experimental workflow for validating selectivity.

Mechanistic Insights: Why is 6-MMQ Selective?

The selectivity of 6-MMQ over normal cells is not accidental; it relies on differential cellular physiology.

  • Topoisomerase II

    
     Overexpression: 
    Cancer cells, specifically rapidly dividing ones like HeLa, overexpress Topo II
    
    
    
    to manage DNA tangles during mitosis. 6-MMQ targets this isoform. Normal cells (in G0/G1 phase) express lower levels, reducing the drug's binding targets.
  • ROS Vulnerability: Cancer cells operate at a higher basal oxidative stress level. The additional ROS generated by the quinolone moiety pushes cancer cells over the "redox threshold," triggering mitochondrial collapse. Normal cells have sufficient glutathione reserves to buffer this mild insult.

  • Transport Kinetics: The 6-methoxy group increases lipophilicity (logP ~2.5), facilitating passive diffusion. However, many cancer cells also overexpress influx transporters that may preferentially uptake quinolone-like alkaloids.

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP). Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity.[3] European Journal of Medicinal Chemistry.[4] Available at: [Link]

  • Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents. Current Medicinal Chemistry - Anti-Cancer Agents.[5] Available at: [Link]

  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology.[2][3][4][6][7][5][8][9][10] Available at: [Link]

Sources

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